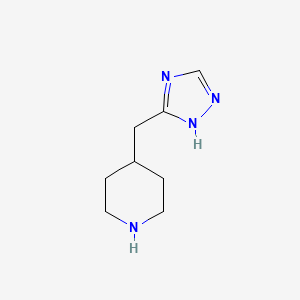
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine-3-carboxylic acid methyl ester under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity . Continuous flow reactors may also be employed to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
科学研究应用
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s pyrrolidine ring and chlorophenyl group contribute to its binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- Trans-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
- Trans-methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
Uniqueness
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity . The position of the chlorine atom on the phenyl ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
methyl (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI 键 |
ZACOZGRAXFFGLR-WDEREUQCSA-N |
手性 SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)Cl |
规范 SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)







